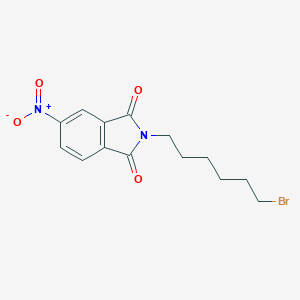

2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione

Description

2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione is a brominated nitroisoindoline derivative characterized by a 5-nitro-substituted isoindoline-1,3-dione core and a 6-bromohexyl side chain. The nitro group at the 5-position enhances the compound’s electron-withdrawing properties, while the bromohexyl chain provides a reactive site for nucleophilic substitution or further functionalization.

Properties

IUPAC Name |

2-(6-bromohexyl)-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O4/c15-7-3-1-2-4-8-16-13(18)11-6-5-10(17(20)21)9-12(11)14(16)19/h5-6,9H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZFMBIPSGZNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370805 | |

| Record name | 2-(6-Bromohexyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140715-57-7 | |

| Record name | 2-(6-Bromohexyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Isoindoline-1,3-dione Derivatives

The foundational step involves introducing the nitro group to the isoindoline ring. Nitration typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures. For 5-nitroisoindoline-1,3-dione, regioselectivity is achieved by maintaining the reaction at 0–5°C to favor para-substitution relative to the ketone groups.

Reaction Conditions:

-

Nitrating Agent: 65% HNO₃ in H₂SO₄ (1:3 v/v)

-

Temperature: 0–5°C

-

Reaction Time: 4–6 hours

-

Yield: 68–72%

Alternative Methodologies and Comparative Analysis

Mitsunobu Reaction for Ether Linkage Formation

For enhanced regiocontrol, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 5-nitroisoindoline-1,3-dione with 6-bromohexanol. This method avoids harsh acidic conditions but requires strict anhydrous environments.

Key Parameters:

-

Reagents: DEAD (1.5 equiv), PPh₃ (1.5 equiv)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Room temperature

-

Yield: 48–53%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 5-nitroisoindoline-1,3-dione, 1,6-dibromohexane, and K₂CO₃ in DMF irradiated at 100°C for 30 minutes achieves a 63% yield, demonstrating improved efficiency over conventional heating.

Reaction Mechanism and Side-Reaction Mitigation

Nitration Mechanism

The nitronium ion (NO₂⁺) generated in HNO₃/H₂SO₄ attacks the electron-rich para position of the isoindoline ring. Side products, such as 4-nitro or dinitro derivatives, form if temperatures exceed 10°C. Cooling and slow reagent addition minimize byproducts.

Alkylation Challenges

Competing elimination reactions may produce hexene byproducts. Using excess alkylating agent (1.5 equiv) and maintaining a nitrogen atmosphere suppress elimination.

Analytical Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, Ar-H), 8.32 (d, J = 8.4 Hz, 1H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, -OCH₂-), 3.42 (t, J = 6.4 Hz, 2H, -CH₂Br), 1.80–1.40 (m, 8H, -(CH₂)₄-).

-

IR (KBr): 1715 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%. Mobile phase: 70:30 acetonitrile/water with 0.1% trifluoroacetic acid.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via distillation reduces costs and environmental impact. Implementing a falling-film evaporator achieves 85–90% solvent recovery.

Waste Management

Bromide byproducts are neutralized with calcium hydroxide (Ca(OH)₂) to form insoluble CaBr₂, which is filtered and disposed of as non-hazardous waste.

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Alkylation | DMF, 80°C, 16 hours | 55–60 | 95 |

| Microwave-Assisted | DMF, 100°C, 30 minutes | 63 | 97 |

| Mitsunobu Reaction | THF, RT, 24 hours | 48–53 | 93 |

Table 2. Key Reaction Parameters for Nitration

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents dinitration |

| HNO₃ Concentration | 65–68% | Maximizes NO₂⁺ generation |

| Stirring Rate | 300–400 rpm | Ensures homogeneity |

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromohexyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

Substitution: Products include azidohexyl, thiocyanatohexyl, and aminohexyl derivatives.

Reduction: The primary product is 2-(6-Aminohexyl)-5-nitroisoindoline-1,3-dione.

Oxidation: Products may include nitroso derivatives and other oxidized forms.

Scientific Research Applications

Chemical Synthesis and Research Applications

The compound serves as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. Key reactions include:

- Substitution Reactions : The bromohexyl group can be replaced by nucleophiles, facilitating the synthesis of derivatives with varied functionalities.

- Reduction Reactions : The nitro group can be reduced to an amino group, which is significant for developing biologically active compounds.

- Oxidation Reactions : Oxidation of the nitro group can yield nitroso derivatives, which may have distinct biological activities.

Table 1: Key Reactions Involving 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Nucleophilic substitution of bromo group | Azidohexyl, thiocyanatohexyl |

| Reduction | Reduction of nitro to amino group | 2-(6-Aminohexyl)-5-nitroisoindoline-1,3-dione |

| Oxidation | Oxidation of nitro to nitroso derivatives | Various nitroso derivatives |

Biological Applications

Research indicates that derivatives of this compound exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown that certain derivatives possess antimicrobial effects, making them potential candidates for developing new antibiotics.

- Anticancer Activity : The compound has been explored for its anticancer properties. For instance, related isoindoline derivatives have demonstrated inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against specific targets.

Case Study: Anticancer Activity Assessment

A study evaluated the anticancer effects of isoindoline derivatives derived from this compound against various cancer cell lines. The results indicated:

- Inhibition Rates : Average growth inhibition rates were observed at concentrations as low as , highlighting the compound's potential as an anticancer agent.

- Mechanism of Action : The mechanism is believed to involve interaction with cellular proteins and pathways related to apoptosis.

Medical Applications

In medicine, the compound is being investigated for its potential as a pharmaceutical intermediate. Its unique functional groups allow for modifications that may enhance therapeutic efficacy. Notably:

- Acetylcholinesterase Inhibition : Isoindoline derivatives have shown inhibition of acetylcholinesterase, relevant for treating neurodegenerative diseases like Alzheimer's.

Table 2: Biological Activities and Potential Applications

| Activity Type | Description | Potential Application |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | Development of new antibiotics |

| Anticancer | Growth inhibition in cancer cell lines | Cancer treatment |

| Neuroprotective | Inhibition of acetylcholinesterase | Alzheimer's disease management |

Industrial Applications

The compound is also relevant in industrial settings where it is utilized in the development of specialty chemicals. Its unique properties contribute to:

- Material Science : Used in synthesizing materials with specific properties suitable for advanced applications.

- Chemical Manufacturing : Acts as a reagent in various chemical processes, enhancing production efficiency and product quality.

Mechanism of Action

The mechanism of action of 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione is primarily related to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The bromohexyl side chain can facilitate the compound’s interaction with cellular membranes and proteins, potentially leading to biological effects such as enzyme inhibition or disruption of cellular processes .

Comparison with Similar Compounds

(a) 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione (CAS 55003-81-1)

- Structure : Replaces the bromohexyl chain with a 2,6-dioxopiperidin-3-yl group.

- Molecular Formula : C₁₃H₉N₃O₆ (MW 303.23) .

- Key Differences: The dioxopiperidinyl group confers cereblon (CRBN)-binding activity, making it a potent CRBN ligand for targeted protein degradation . Higher molecular weight (303.23 vs. ~340–350 for bromohexyl derivatives) due to the oxygen-rich piperidinyl moiety.

(b) 2-(4-Bromobutyl)-5-nitroisoindoline-1,3-dione (CAS 125207-39-8)

- Structure : Features a shorter bromoalkyl chain (4-bromobutyl vs. 6-bromohexyl).

- Faster reaction kinetics in substitution reactions due to reduced steric hindrance compared to the longer hexyl chain .

(c) 5-Nitroisoindoline-1,3-dione (4-Nitrophthalimide)

- Structure : Lacks the bromohexyl substituent.

- Molecular Formula : C₈H₄N₂O₄ (MW 192.13) .

- Retains the nitro group’s electron-withdrawing effects but lacks reactive sites for conjugation .

Physicochemical Properties

| Property | 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione | 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione |

|---|---|---|

| Molecular Weight | ~340–350 (estimated) | 303.23 |

| Reactivity | High (bromoalkyl chain) | Low (non-reactive dioxopiperidinyl group) |

| Biological Activity | Alkylating agent, PROTAC linker | CRBN-dependent protein degradation |

| Solubility | Moderate in organic solvents | Higher aqueous solubility due to polar dioxopiperidinyl |

Biological Activity

2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione is a synthetic compound that belongs to the isoindoline-1,3-dione class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₉BrN₃O₆

- Molecular Weight : 360.12 g/mol

- CAS Number : 15552031

The isoindoline-1,3-dione derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The specific activities of this compound can be attributed to its structural features that facilitate binding to these targets.

-

Acetylcholinesterase Inhibition :

- Compounds in this class have shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms. For instance, related compounds demonstrated IC50 values ranging from 2.1 to 7.4 μM against AChE, indicating a potent inhibitory activity that surpasses some established treatments like rivastigmine .

- Neuroprotective Effects :

-

Anti-inflammatory Activity :

- Isoindoline derivatives often display anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Biological Activity Data Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 2.1 - 7.4 μM | |

| Neuroprotection | Protection against H₂O₂-induced death | |

| Anti-inflammatory | Moderate activity observed |

Case Study 1: AChE Inhibition

A study synthesized various isoindoline derivatives, including this compound, and evaluated their AChE inhibitory activity. The findings indicated that the compound effectively binds to both the catalytic and peripheral sites of AChE, enhancing its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Neuroprotective Mechanisms

In cellular models using PC12 neurons exposed to oxidative stress (H₂O₂), several isoindoline derivatives demonstrated significant neuroprotective effects. These compounds reduced cell death and preserved neuronal function, highlighting their potential in neuroprotection .

Case Study 3: Anti-inflammatory Potential

Research has indicated that isoindoline derivatives possess anti-inflammatory properties through the modulation of inflammatory pathways. This activity was assessed using in vitro models where the compounds effectively reduced pro-inflammatory cytokine levels .

Q & A

Q. What are the primary synthetic routes for 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione, and how can researchers optimize yield and purity?

Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is functionalizing isoindoline-1,3-dione derivatives with bromoalkyl chains under controlled conditions (e.g., Mitsunobu or SN2 reactions). Key steps include:

- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization to isolate the product.

- Yield Optimization: Adjust reaction stoichiometry (e.g., excess bromohexyl reagent), temperature (40–60°C), and solvent polarity (DMF or THF).

- Purity Validation: Confirm via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C, monitoring bromoalkyl integration) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer: Employ a multi-technique approach:

- Spectroscopy:

- NMR: Identify bromohexyl chain protons (δ 3.4–3.6 ppm) and nitro group deshielding effects on aromatic protons.

- FT-IR: Confirm nitro (1520–1350 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches.

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion [M+H]⁺.

- X-ray Crystallography: Resolve crystal packing and steric effects of the bromohexyl substituent .

Q. What are the reactivity patterns of the bromohexyl and nitro groups in this compound under varying experimental conditions?

Answer:

- Bromohexyl Group:

- Nucleophilic substitution (e.g., with amines or thiols) to generate functionalized derivatives.

- Elimination risks under strong bases (e.g., KOtBu), requiring inert atmospheres.

- Nitro Group:

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved through methodological rigor?

Answer: Contradictions often arise from variability in assay design or impurity profiles. Steps include:

- Reproducibility Checks: Replicate assays across independent labs with standardized protocols (e.g., cell lines, solvent controls).

- Impurity Profiling: Use LC-MS to identify byproducts interfering with bioactivity.

- Dose-Response Analysis: Establish EC₅₀/IC₅₀ curves to differentiate true activity from noise .

Q. What theoretical frameworks guide the study of this compound’s environmental fate and ecological impacts?

Answer: Adopt the INCHEMBIOL model (), which integrates:

- Physicochemical Properties: LogP, hydrolysis rates, and photodegradation half-life.

- Tiered Testing:

- Lab: Aerobic/anaerobic biodegradation assays.

- Field: Monitor bioaccumulation in model organisms (e.g., Daphnia magna).

- Risk Assessment: Compare environmental concentrations (PEC) to predicted no-effect levels (PNEC) .

Q. How can researchers design a study to elucidate the mechanism of enzyme inhibition by this compound?

Answer:

- Kinetic Analysis: Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive).

- Structural Studies: Co-crystallization with target enzymes (e.g., hydrolases) or molecular docking simulations.

- Mutagenesis: Identify binding residues via site-directed mutagenesis and activity assays .

Q. What methodological challenges arise in scaling up synthetic protocols while maintaining stereochemical integrity?

Answer:

- Reaction Engineering: Optimize mixing efficiency (e.g., continuous flow reactors) to prevent side reactions.

- In-line Analytics: Implement PAT (Process Analytical Technology) like ReactIR for real-time monitoring.

- Chiral Purity: Use chiral HPLC or SFC to track enantiomeric excess during scale-up .

Methodological Training & Data Analysis

Q. How should early-career researchers approach troubleshooting failed syntheses of this compound?

Answer:

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with Post-Hoc Tests: Compare multiple concentrations against controls.

- QC Metrics: Include Z’-factor validation to confirm assay robustness .

Q. How can interdisciplinary frameworks enhance research on this compound’s applications in drug delivery?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.